molecular formula C19H19NO2 B1600303 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-42-6

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1600303
CAS RN: 37663-42-6
M. Wt: 293.4 g/mol
InChI Key: RZXNEAPKBXXMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as BIBP-3226, is a synthetic molecule that has been widely studied in the scientific research community due to its potential applications in various areas. BIBP-3226 is a member of the class of compounds known as spirocyclic piperidines, which are characterized by a cyclic structure with a six-membered ring composed of four carbon atoms and two nitrogen atoms. BIBP-3226 has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for a wide range of research applications.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The spiro-isobenzofuran scaffold in this compound offers potential as a structural motif for drug design. Researchers explore its pharmacological properties, such as binding affinity and selectivity, to develop novel therapeutic agents. Notably, the compound has been investigated for its interaction with sigma-1 receptors, with a Ki value of approximately 15 nM . Further studies could uncover its potential as an analgesic, antipsychotic, or neuroprotective agent.

Synthetic Methodology

The one-pot synthesis of spiro-isobenzofuran compounds, including this compound, via condensation reactions with ninhydrin and amino-naphthoquinones has been reported . Researchers interested in developing efficient synthetic routes or exploring related spirocyclic systems can benefit from studying this compound’s synthetic pathway.

Mechanism of Action

Target of Action

The primary target of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor has been implicated in a variety of diseases, including cancer and neurodegenerative disorders .

Mode of Action

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype . , suggesting a low risk of cardiotoxicity.

Biochemical Pathways

The σ1 receptor is known to modulate various ion channels and g-protein-coupled receptors . Therefore, the compound’s interaction with the σ1 receptor could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . The exact molecular and cellular effects of the compound’s action are still under investigation.

Action Environment

The action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For instance, the compound’s metabolism could be affected by factors that influence the activity of CYP3A4, such as other drugs, certain foods, and genetic variability . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and temperature .

properties

IUPAC Name

1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNEAPKBXXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437639
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

37663-42-6
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromobenzoic acid (20.12 g, 0.1 mol) in THF (200 mL) was treated dropwise with n-BuLi (2.5 M, 80 mL) at −78° C. The mixture was stirred at this temperature for 30 min, followed by dropwise addition of a solution of N-benzylpiperdine-4-one (26 g, 137 mmol) in THF (100 mL). The resulting mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature and stirred overnight. The reaction was quenched with water (100 mL) and the resulting mixture was washed with ether (100 mL). The aqueous layer was refluxed for 1 hr and then acidified to pH 2.5. The mixture was extracted with CHCl3 (3×50 mL), the combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to obtain 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g).
Quantity
20.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 2
Reactant of Route 2
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 3
Reactant of Route 3
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 4
Reactant of Route 4
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 5
Reactant of Route 5
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Reactant of Route 6
Reactant of Route 6
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.